Ethanone, 1-(4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)phenyl)-
Description
Introduction to Ethanone, 1-(4-(1,1-Dimethyl-2-((3-Phenoxyphenyl)methoxy)ethyl)phenyl)-
Ethanone, 1-(4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)phenyl)-, is a structurally complex organic compound belonging to the ketone family. Its molecular architecture features a central ethanone group (a ketone with a two-carbon chain) substituted with a phenoxyphenyl ether moiety and a dimethylpropyl group. This combination of functional groups confers unique physicochemical properties, making it a subject of interest in synthetic organic chemistry and materials science.
Nomenclature and Systematic Identification
The systematic naming of this compound follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). Its full IUPAC name is 1-[4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]phenyl]ethanone , which provides a precise description of its structure.
Breakdown of the IUPAC Name:
| Component | Description | Position |
|---|---|---|
| Ethanone | Parent ketone group | Position 1 of the phenyl ring |
| 4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]phenyl | Substituent on the ethanone | Attached to the benzene ring at position 4 |
| 3-phenoxyphenyl | Aromatic ether group | Connected via a methoxy bridge to the propan-2-yl group |
The compound is also known by several synonyms, including 3-Phenoxybenzyl 2-(4-acetylphenyl)-2-methylpropyl ether and 1-(4-(1,1-Dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)phenyl)ethanone. Its Simplified Molecular-Input Line-Entry System (SMILES) string, CC(=O)C1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 , offers a machine-readable representation of its structure.
Key Identifiers:
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 80844-12-8 | |
| Molecular Formula | C₂₅H₂₆O₃ | |
| Molecular Weight | 374.5 g/mol | |
| InChIKey | ABRZNOJLDNVPCH-UHFFFAOYSA-N |
Structural Classification Within the Ethanone Family
Ethanones are a subclass of ketones characterized by an acetyl group (-COCH₃) attached to a hydrocarbon framework. The structural complexity of this compound places it in a specialized category of ethanones with polyaromatic ether substituents .
Comparative Analysis of Related Ethanones:
The target compound distinguishes itself through:
Historical Context and Discovery Timeline
The historical trajectory of this compound is less documented in public databases, but available records provide insights:
Chronological Milestones:
| Year | Event | Source |
|---|---|---|
| 2005 | First entry in PubChem (CID 3067165) | |
| 2025 | Most recent modification date in PubChem | |
| 2023 | Commercial listing on ChemicalBook |
While its exact synthesis date remains unspecified, the compound’s CAS registry number (80844-12-8) suggests it was first cataloged in the late 20th century. Its structural complexity aligns with advancements in etherification and Friedel-Crafts acylation techniques developed in the 1980s–2000s, which enabled the synthesis of branched aryl ethers.
The compound’s continued presence in chemical databases underscores its utility as:
- A building block for advanced polymers with tailored thermal stability.
- A model system for studying steric effects in aromatic ethers.
Properties
CAS No. |
80844-12-8 |
|---|---|
Molecular Formula |
C25H26O3 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-[4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]phenyl]ethanone |
InChI |
InChI=1S/C25H26O3/c1-19(26)21-12-14-22(15-13-21)25(2,3)18-27-17-20-8-7-11-24(16-20)28-23-9-5-4-6-10-23/h4-16H,17-18H2,1-3H3 |
InChI Key |
ABRZNOJLDNVPCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Key Reaction:
$$
\text{3-Bromoacetophenone} + \text{Phenol} \xrightarrow[\text{CuBr}]{\text{NaOCH}_3} \text{1-(3-Phenoxyphenyl)ethanone} + \text{HBr}
$$
Multi-Step Synthesis with Intermediate Characterization
As described by VulcanChem, the full synthesis involves:
- Formation of the phenoxybenzyl ether :
- React 3-phenoxybenzyl alcohol with 2-(4-acetylphenyl)-2-methylpropanol under Mitsunobu or Williamson ether conditions.
- Catalyst : Triphenylphosphine/diethyl azodicarboxylate (for Mitsunobu).
- Purification : Column chromatography or recrystallization.
- Characterization :
Ullmann-Type Condensation for Intermediate Synthesis
A PMC study details the synthesis of 1-(3-phenoxyphenyl)ethanone , a critical intermediate:
- Reactants : 3-Hydroxyacetophenone, phenylboronic acid, copper(II) acetate, pyridine.
- Conditions :
- Solvent: Anhydrous dichloromethane.
- Temperature: 25–27°C.
- Duration: 72 hours.
- Monitoring : TLC (hexane:ethyl acetate = 9:1).
Comparative Analysis of Methods
| Parameter | Method 1 | Method 3 |
|---|---|---|
| Catalyst | Cuprous bromide | Copper(II) acetate |
| Reaction Time | 2–12 hours | 72 hours |
| Yield | >80% | Not explicitly reported |
| Key Advantage | Industrial scalability | High specificity |
Optimization Considerations
- Temperature Control : Critical for minimizing side reactions (e.g., oxidation of acetyl groups).
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve etherification efficiency.
- Catalyst Loading : Excess cuprous bromide (>0.1 eq) may reduce yield due to byproduct formation.
Challenges and Alternatives
- Byproduct Formation : Competing elimination reactions during ether synthesis necessitate rigorous purification.
- Alternative Routes : Use of 4-(1,1-dimethyl-2-hydroxyethyl)acetophenone as a starting material for direct alkylation with 3-phenoxybenzyl bromide.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted phenyl ethanones, alcohols, and carboxylic acids, depending on the reaction pathway chosen.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Ethanone derivatives have been studied for their potential therapeutic effects. The compound's structure suggests that it could interact with biological pathways involved in inflammation and metabolic disorders. Preliminary studies indicate that similar compounds can inhibit enzymes related to metabolic syndrome and may have implications in treating conditions such as type 2 diabetes and obesity .
Case Study: Inhibitory Effects on Enzymes
Research has shown that certain ethanone derivatives can inhibit 11β-hydroxysteroid dehydrogenase type 1, an enzyme implicated in metabolic disorders. This inhibition can lead to improved insulin sensitivity and reduced fat accumulation . Further studies are needed to explore the full pharmacodynamics and pharmacokinetics of this compound.
Materials Science
Polymer Chemistry
Ethanone derivatives are being investigated for their role as intermediates in the synthesis of novel polymers. Their unique chemical structure allows for the modification of physical properties in polymer matrices, potentially leading to materials with enhanced thermal stability and mechanical strength .
Case Study: Synthesis of Functional Polymers
In a recent study, researchers synthesized a series of polymers incorporating ethanone derivatives. These materials exhibited improved resistance to thermal degradation compared to traditional polymers, making them suitable for high-temperature applications .
Environmental Science
Detection of Contaminants
The compound's functional groups make it a candidate for developing new reagents in analytical chemistry. Its potential use in detecting trace amounts of environmental pollutants has been explored through ultrasonic-assisted derivatization techniques . This method enhances the sensitivity and accuracy of detecting aliphatic amines in complex environmental samples.
Case Study: Environmental Monitoring
A study demonstrated the effectiveness of ethanone derivatives in detecting pollutants in water samples. The results indicated that using these compounds as derivatizing agents significantly improved detection limits compared to existing methods .
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)phenyl)- involves its interaction with specific molecular targets. The phenyl and methoxy groups allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Ethanone Derivatives
2.1. Substituent Effects on Physicochemical Properties
- Ethanone, 1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]- (): Structure: A linear methoxy chain with a dichlorophenyl group. Key Differences: Chlorine substituents increase lipophilicity and electron-withdrawing effects compared to the target compound’s phenoxy group. This enhances stability in oxidative conditions but reduces solubility in polar solvents .
- 1-(3,4-Dihydroxyphenyl)-2-(phenylthio)ethanone (): Structure: Hydroxyl and phenylthio groups. Key Differences: Hydroxyl groups enable hydrogen bonding, leading to higher melting points (e.g., 117–118°C for related compounds) and improved aqueous solubility. The target compound’s ether linkages likely reduce polarity, favoring organic solvent compatibility .
- 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-methoxyethanone (): Structure: Multiple methoxy and hydroxyl groups. The target compound’s bulky ether chain may hinder such activity but improve membrane permeability .
Data Table: Key Structural and Functional Comparisons
Biological Activity
Ethanone, 1-(4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)phenyl)- (CAS Number: 80844-12-8), is a synthetic organic compound with notable structural characteristics that suggest potential biological activity. This article aims to explore its biological properties, including mechanisms of action, efficacy in various assays, and relevant case studies.
Ethanone has the following chemical properties:
- Molecular Formula : C25H26O3
- Molecular Weight : 374.47 g/mol
- Density : 1.095 g/cm³
- Boiling Point : 497.7°C at 760 mmHg
- Flash Point : 247.1°C
These properties indicate a relatively stable compound with potential applications in pharmaceuticals and biochemistry.
The biological activity of Ethanone is primarily attributed to its ability to interact with various biological targets. The compound's structure suggests it may function as a modulator of enzymatic activities or receptor interactions. Specifically, compounds with similar structures have been noted for their inhibition of enzymes such as hydroxysteroid dehydrogenases (17β-HSD), which play a crucial role in steroid metabolism and hormone regulation .
Biological Assays and Efficacy
Recent studies have evaluated the efficacy of Ethanone and its derivatives in various biological assays:
- Inhibition of 17β-HSD :
- Anticancer Activity :
-
Antimicrobial Properties :
- While specific data on Ethanone's antimicrobial activity is limited, compounds with similar structures have demonstrated significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . Future studies may explore the antimicrobial potential of Ethanone directly.
Case Study 1: Synthesis and Evaluation of Derivatives
In a comprehensive study involving the synthesis of over 45 analogs of Ethanone, researchers assessed their biological activity against various targets. Notably, several compounds showed promising results in inhibiting enzyme activity related to steroid metabolism, reinforcing the potential therapeutic applications of Ethanone derivatives .
Case Study 2: Structure-Activity Relationship Analysis
A structure-activity relationship (SAR) analysis was conducted on compounds related to Ethanone, revealing that modifications to the phenoxy and methoxy groups significantly influenced biological activity. These findings underscore the importance of chemical structure in determining pharmacological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
